

spectroscopic comparison of Iodol and its precursors

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Compound of Interest

Compound Name: Iodol

Cat. No.: B189636

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A Spectroscopic Showdown: Iodol vs. Its Precursors

In the realm of heterocyclic chemistry, the journey from a simple aromatic ring to a functionalized derivative is often a tale told through spectra. This guide provides a comparative analysis of the spectroscopic properties of **Iodol** (2,5-diiodopyrrole) and its fundamental precursor, pyrrole. By examining the shifts and signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS) data, we can clearly delineate the structural changes that occur during the synthesis of this important di-iodinated compound. This information is invaluable for researchers, scientists, and professionals in drug development who rely on precise characterization of molecular structures.

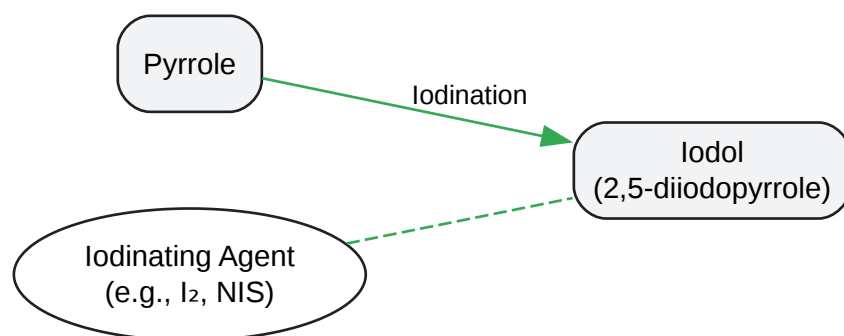
At a Glance: Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for pyrrole and **Iodol**, offering a direct comparison of their characteristic signals.

Spectroscopic Technique	Pyrrole	Iodol (2,5-diiodopyrrole)
^1H NMR (CDCl_3 , δ in ppm)	~8.1 (br s, 1H, NH), ~6.7 (t, 2H, α -H), ~6.2 (t, 2H, β -H)[1][2]	~8.2 (br s, 1H, NH), ~6.5 (s, 2H, β -H)
^{13}C NMR (CDCl_3 , δ in ppm)	~118 (α -C), ~108 (β -C)	~113 (β -C), ~75 (α -C)
IR (cm^{-1})	~3400 (N-H stretch), ~1530, 1470 (C=C stretch), ~740 (C-H bend)	~3450 (N-H stretch), ~1450 (C=C stretch), ~680 (C-I stretch)
UV-Vis (λ_{max} in nm)	~210	~225, ~265
Mass Spec (m/z)	67 (M^+)[3]	319 (M^+)

The Synthetic Pathway: From Pyrrole to Iodol

The transformation of pyrrole into **Iodol** is a direct iodination reaction. This process introduces two iodine atoms onto the pyrrole ring at the electron-rich α -positions (2 and 5). The overall synthesis can be visualized as a single-step reaction from its primary precursor.



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References

- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. Pyrrole(109-97-7) 1H NMR spectrum [chemicalbook.com]
- 3. Pyrrole [webbook.nist.gov]
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